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Synthesis of 3-(2,6-Dimethylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenoxy)azetidine

Cat. No.: B3240379

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An In-depth Technical Guide to the Synthesis of 3-(2,6-Dimethylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route for **3-(2,6-dimethylphenoxy)azetidine**, a valuable building block in medicinal chemistry. The synthesis involves a two-step process: a Mitsunobu reaction to form the ether linkage, followed by the deprotection of the azetidine nitrogen. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Synthetic Strategy Overview

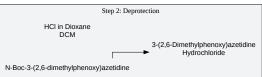
The principal strategy for synthesizing **3-(2,6-dimethylphenoxy)azetidine** involves the coupling of an N-protected 3-hydroxyazetidine with 2,6-dimethylphenol. The Mitsunobu reaction is an effective method for this transformation, as it facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry.[1][2][3] The reaction is typically mediated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[1][4]

Following the successful ether formation, the nitrogen protecting group, typically a tert-butyloxycarbonyl (Boc) group, is removed under acidic conditions to yield the final target compound as a salt, such as the hydrochloride salt.[5]



Overall Reaction Scheme





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Caption: Two-step synthesis of **3-(2,6-Dimethylphenoxy)azetidine** hydrochloride.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(2,6-

dimethylphenoxy)azetidine via Mitsunobu Reaction

This procedure details the formation of the ether linkage between N-Boc-3-hydroxyazetidine and 2,6-dimethylphenol.

Protocol:

- To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 2,6-dimethylphenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 Vol), add triphenylphosphine (PPh₃, 1.5 eq.).[4]
- Cool the resulting mixture to 0 °C in an ice bath.
- Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled mixture, maintaining the temperature at 0 °C.[4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.



- Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide (TPPO) as a solid precipitate is an indication of reaction progress.
- Upon completion, dilute the reaction mixture with ethyl acetate (15 Vol) and filter to remove the precipitated TPPO.
- Wash the filtrate sequentially with water (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2,6-dimethylphenoxy)azetidine.

Step 2: Deprotection to 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride

This procedure describes the removal of the Boc protecting group to yield the final product.

Protocol:

- Dissolve the purified N-Boc-**3-(2,6-dimethylphenoxy)azetidine** (1.0 eq.) from the previous step in dichloromethane (DCM, 5 Vol).
- To this solution, add a solution of 4M HCl in 1,4-dioxane (3.0 eq.) dropwise at room temperature.
- Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection via TLC until the starting material is fully consumed.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCI.
- Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.



• Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain **3-(2,6-dimethylphenoxy)azetidine** hydrochloride as a solid.[5]

Data Presentation

Table 1: Reagents for the Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine

Reagent	Molar Mass (g/mol)	Equivalents	Amount
N-Boc-3- hydroxyazetidine	173.21	1.0	5.00 g
2,6-Dimethylphenol	122.16	1.2	4.25 g
Triphenylphosphine (PPh ₃)	262.29	1.5	11.36 g
Diisopropyl Azodicarboxylate (DIAD)	202.21	1.5	8.76 g
Tetrahydrofuran (THF)	-	-	50 mL

Table 2: Reaction Conditions and Yield for Step 1

Parameter	Value	
Reaction Temperature	0 °C to Room Temperature	
Reaction Time	6 - 8 hours	
Product	N-Boc-3-(2,6-dimethylphenoxy)azetidine	
Molar Mass (g/mol)	277.36	
Theoretical Yield	8.00 g	
Actual Yield	6.40 g	
Percent Yield	80%	

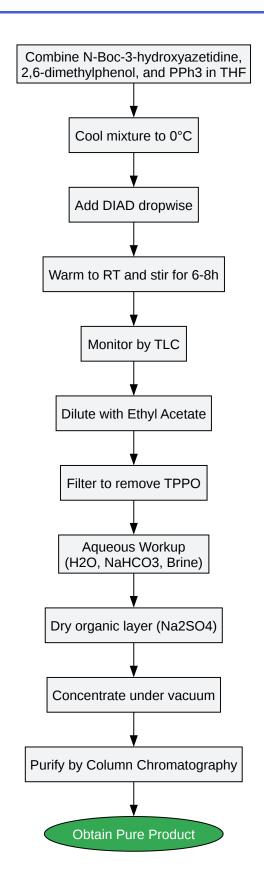


Table 3: Reagents and Yield for Deprotection (Step 2)

Reagent / Product	Molar Mass (g/mol)	Amount
N-Boc-3-(2,6- dimethylphenoxy)azetidine	277.36	6.40 g
4M HCl in Dioxane	-	17.3 mL
Dichloromethane (DCM)	-	32 mL
Product: 3-(2,6-dimethylphenoxy)azetidine HCl	213.71	4.75 g
Percent Yield	-	96%

Visualizations Mitsunobu Reaction Workflow



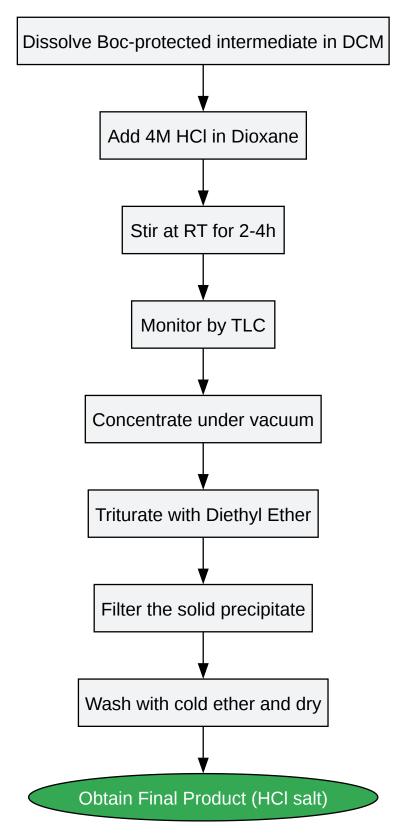


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Caption: Experimental workflow for the Mitsunobu reaction step.



Deprotection Workflow



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Caption: Experimental workflow for the Boc-deprotection step.

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